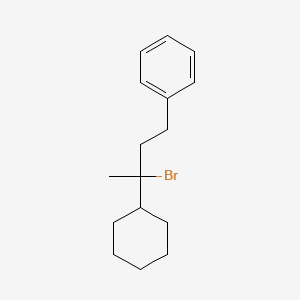![molecular formula C11H8ClN5O B14223620 2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one CAS No. 830347-30-3](/img/structure/B14223620.png)
2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry, particularly as an antimalarial agent. The compound’s structure features a pyrimidoquinoline core with amino and chloro substituents, which contribute to its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the formation of a pyrimidine ring, followed by chlorination and subsequent amination to introduce the amino groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under suitable conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a range of derivatives with different functional groups replacing the chloro substituent.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for synthesizing more complex molecules with potential biological activity.
Biology: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme glutathione reductase in Plasmodium falciparum, disrupting the parasite’s redox balance and leading to its death . The compound’s structure allows it to bind effectively to the enzyme’s active site, blocking its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar mechanism of action.
Quinoline derivatives: Other compounds in this class also exhibit antimalarial activity.
Uniqueness
2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one stands out due to its specific structural features, such as the presence of both amino and chloro groups, which contribute to its unique binding properties and biological activity. Its ability to inhibit glutathione reductase with high specificity makes it a promising candidate for further development as an antimalarial agent .
Propriétés
Numéro CAS |
830347-30-3 |
|---|---|
Formule moléculaire |
C11H8ClN5O |
Poids moléculaire |
261.67 g/mol |
Nom IUPAC |
2,4-diamino-8-chloro-10H-pyrimido[4,5-b]quinolin-5-one |
InChI |
InChI=1S/C11H8ClN5O/c12-4-1-2-5-6(3-4)15-10-7(8(5)18)9(13)16-11(14)17-10/h1-3H,(H5,13,14,15,16,17,18) |
Clé InChI |
VFYAFSLKZLFMQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)NC3=NC(=NC(=C3C2=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


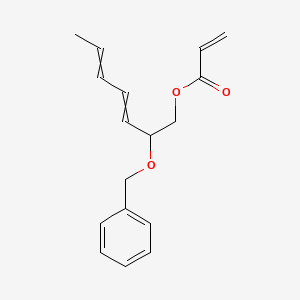

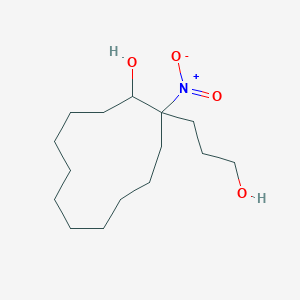
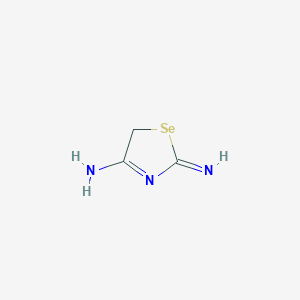
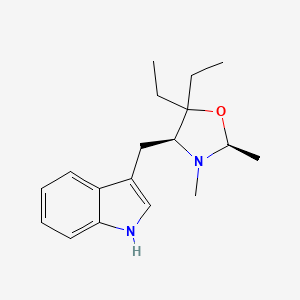
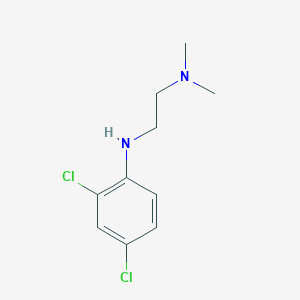
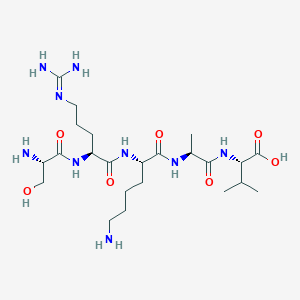
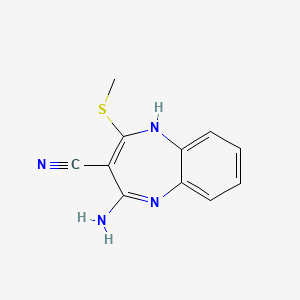
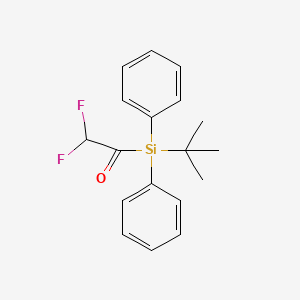
![2-[(2-{[4-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223602.png)
![(1R,2R,5R,6R)-9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14223603.png)
![N,N'-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14223605.png)
![2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14223606.png)
